

physical and chemical properties of 2-Amino-3,3-dimethylbutane

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Compound of Interest

Compound Name: 2-Amino-3,3-dimethylbutane

Cat. No.: B147666

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An In-depth Technical Guide to 2-Amino-3,3-dimethylbutane

This technical guide provides a comprehensive overview of the physical and chemical properties of **2-Amino-3,3-dimethylbutane**, tailored for researchers, scientists, and professionals in drug development.

Core Physical and Chemical Properties

2-Amino-3,3-dimethylbutane, also known as 1,2,2-trimethylpropylamine, is a primary amine with the chemical formula C₆H₁₅N.^{[1][2]} It presents as a clear, colorless to very slightly yellow liquid and is noted to be air-sensitive, necessitating storage under a nitrogen atmosphere at ambient temperatures.^{[1][3]} This compound is fully miscible in water.^[3]

Quantitative Physicochemical Data

Property	Value	Source(s)
Molecular Weight	101.19 g/mol	[1]
Boiling Point	102-103 °C	[3][4]
Melting Point	-20 °C	[3]
Density	0.755 g/mL	[3]
Refractive Index	1.413-1.415	[3]
Flash Point	1 °C	[3]
pKa	10.86 ± 0.13 (Predicted)	[1][3]
Water Solubility	Fully miscible	[1][3]

Chemical Reactivity and Applications

As a primary amine, **2-Amino-3,3-dimethylbutane** exhibits characteristic basicity and nucleophilicity. Its primary application lies in the field of organic synthesis, where it serves as a versatile building block for the creation of more complex molecules.[1] It is particularly utilized as an intermediate in the synthesis of pharmaceuticals.

Spectroscopic Data

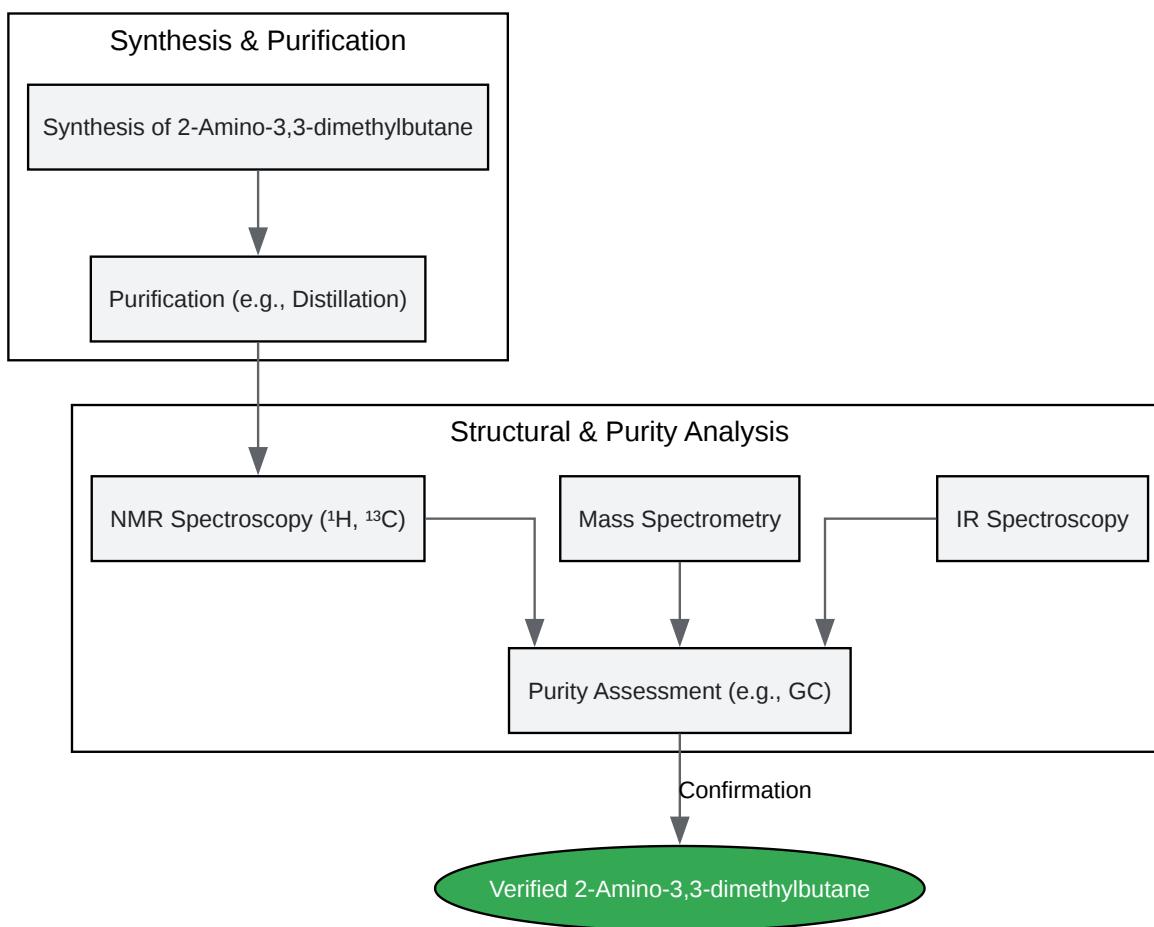
Spectroscopic data is crucial for the identification and characterization of **2-Amino-3,3-dimethylbutane**. Available data includes:

- ^1H NMR: Spectra are available for this compound.[5]
- ^{13}C NMR: Spectra have been recorded in CDCl_3 .[1]
- IR: Infrared spectra have been obtained from a liquid film.[1]
- Mass Spectrometry: Electron ionization mass spectra are available.[1]
- Raman Spectroscopy: Raman spectra have been recorded.[1]

Experimental Workflows

A general workflow for the characterization of **2-Amino-3,3-dimethylbutane** is outlined below. This workflow is fundamental for verifying the identity and purity of the compound before its use in further research or development.

General Experimental Workflow for 2-Amino-3,3-dimethylbutane Characterization



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General workflow for the characterization of **2-Amino-3,3-dimethylbutane**.

Safety and Handling

2-Amino-3,3-dimethylbutane is a highly flammable liquid and vapor.[\[1\]](#)[\[6\]](#) It is harmful if swallowed and causes severe skin burns and eye damage.[\[1\]](#)[\[6\]](#) Appropriate personal protective equipment, including gloves, safety goggles, and a respirator, should be used when handling this chemical.[\[7\]](#) It should be stored in a well-ventilated area away from heat, sparks, and open flames.[\[6\]](#)

GHS Hazard Statements

- H225: Highly flammable liquid and vapour.[\[1\]](#)
- H314: Causes severe skin burns and eye damage.[\[1\]](#)

Experimental Protocols

While specific, detailed experimental protocols for the synthesis and analysis of **2-Amino-3,3-dimethylbutane** are not provided in the readily available literature, general methodologies for the synthesis of primary amines and their characterization are widely established in organic chemistry.

General Synthesis Approach (Illustrative): A common route for the synthesis of such amines could involve the reductive amination of a corresponding ketone (e.g., 3,3-dimethyl-2-butanone). This would typically involve reacting the ketone with ammonia or an ammonia source in the presence of a reducing agent like sodium borohydride or through catalytic hydrogenation.

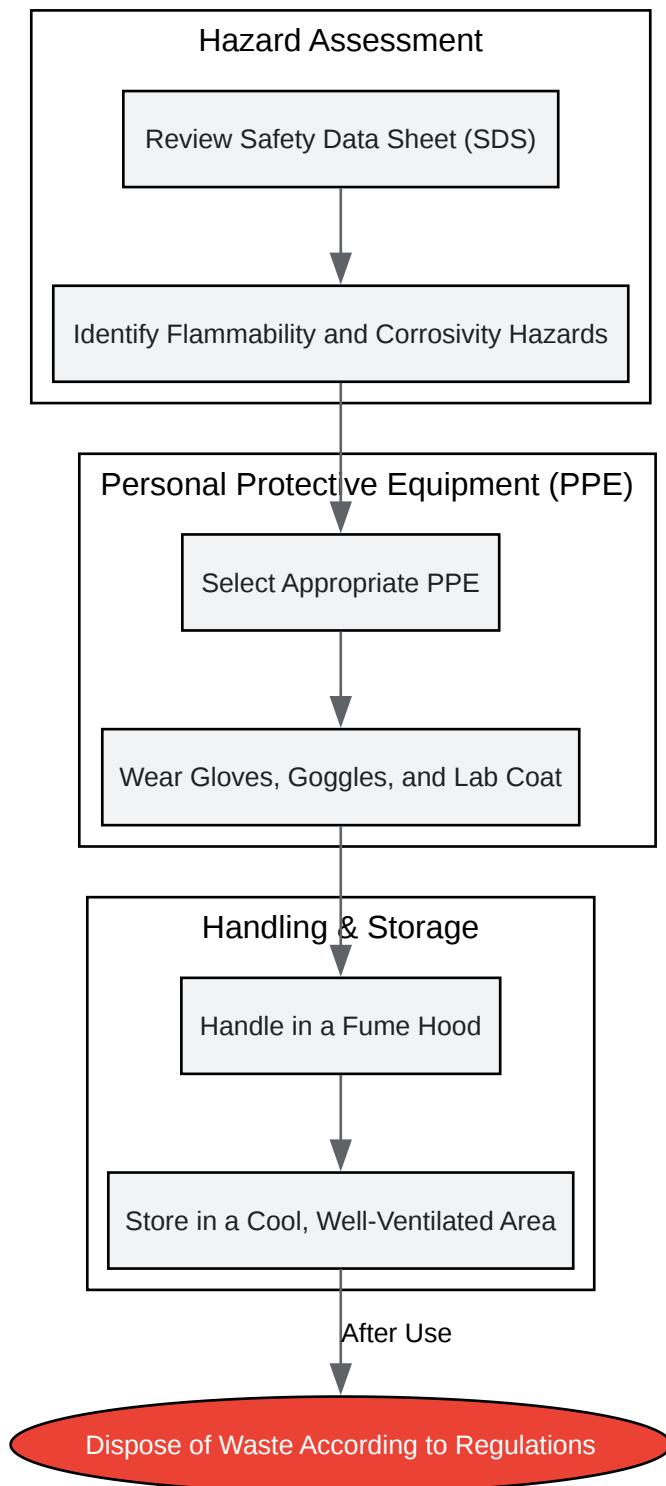
General Analytical Protocols:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Dissolve a small sample (5-10 mg) of the purified amine in a deuterated solvent (e.g., CDCl_3).
 - Transfer the solution to an NMR tube.
 - Acquire ^1H and ^{13}C NMR spectra using a standard NMR spectrometer.
 - Process the data to identify characteristic chemical shifts and coupling constants corresponding to the structure of **2-Amino-3,3-dimethylbutane**.

- Gas Chromatography-Mass Spectrometry (GC-MS):
 - Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or methanol).
 - Inject a small volume of the solution into the GC-MS instrument.
 - The sample is vaporized and separated on a GC column.
 - The separated components are then ionized and fragmented in the mass spectrometer.
 - The resulting mass spectrum is analyzed to confirm the molecular weight and fragmentation pattern of the target compound.
- Infrared (IR) Spectroscopy:
 - Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.
 - Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
 - Acquire the IR spectrum.
 - Analyze the spectrum for characteristic absorption bands, such as N-H stretches of the primary amine group and C-H stretches of the alkyl groups.

The logical relationship for the safe handling and use of **2-Amino-3,3-dimethylbutane** is depicted in the following diagram.

Safe Handling and Use Protocol for 2-Amino-3,3-dimethylbutane

[Click to download full resolution via product page](#)Protocol for the safe handling and use of **2-Amino-3,3-dimethylbutane**.

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